molecular formula C10H11ClF2N2 B1435000 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine CAS No. 2003697-55-8

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine

Cat. No. B1435000
CAS RN: 2003697-55-8
M. Wt: 232.66 g/mol
InChI Key: RWDDDURBOCZMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine is C10H11ClF2N2. It has a molecular weight of 232.66 g/mol.

Scientific Research Applications

Agrochemical Industry Applications

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine: is a derivative of trifluoromethylpyridine (TFMP), which is extensively used in the agrochemical industry. The unique physicochemical properties imparted by the fluorine atoms make these compounds highly effective for crop protection. They are involved in the synthesis of active ingredients that protect crops from pests. For instance, fluazifop, an important agrochemical, utilizes a similar compound as a key intermediate .

Pharmaceutical Industry Applications

In the pharmaceutical sector, TFMP derivatives, including 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine , play a crucial role. They are part of the structural motif in several pharmaceutical ingredients. Their biological activities are attributed to the combination of fluorine’s unique properties and the pyridine moiety. These compounds are used in the development of new drugs and are present in several pharmaceutical products that have been granted market approval .

Veterinary Medicine Applications

Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. They contribute to the formulation of veterinary products, with some already in the market and others undergoing clinical trials. The derivatives’ efficacy in treating various conditions in animals is being explored .

Synthesis of Bioactive Compounds

The compound is used in the synthesis of bioactive molecules. For example, it can serve as an intermediate in the production of anilinopyrimidines, which have shown potential as fungicides, pesticides, and kinase inhibitors with antiproliferative activity against cancer cell lines .

Material Science Applications

In material science, the introduction of fluorine atoms can significantly alter the properties of organic compounds, making them suitable for various applications in functional materials. The derivatives of TFMP, including 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine , are expected to contribute to advancements in this field .

Spectroscopic Analysis and Molecular Structure Investigation

This compound is also valuable in spectroscopic studies for investigating molecular structures. The vibrational spectral analysis, such as Fourier-transform Infrared (FT-IR) and Fourier-transform Raman spectroscopy, can be enhanced by the presence of fluorinated pyridines, which provide clear signals due to their unique vibrational modes .

Chemical Properties and Intermediate Applications

The chemical properties of TFMP derivatives make them suitable as intermediates in various chemical reactions. For example, they can be used to obtain other compounds with desired properties in good yield via simple one-step reactions. This versatility is crucial for the development of new chemical entities .

Vapor-Phase Reaction Applications

Finally, the TFMP derivatives, due to their stability and reactivity, are used in vapor-phase reactions. These reactions are essential in the synthesis of complex organic compounds, and the derivatives serve as reliable intermediates in these processes .

Safety and Hazards

While the specific safety and hazards of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine are not detailed in the search results, related compounds such as 4,4-Difluoropiperidine hydrochloride are known to cause serious eye irritation, respiratory irritation, and skin irritation .

properties

IUPAC Name

2-chloro-4-(4,4-difluoropiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2N2/c11-9-7-8(1-4-14-9)15-5-2-10(12,13)3-6-15/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDDDURBOCZMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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